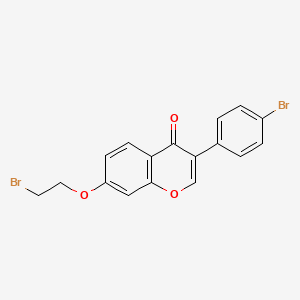

7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one

Descripción

Propiedades

IUPAC Name |

7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O3/c18-7-8-21-13-5-6-14-16(9-13)22-10-15(17(14)20)11-1-3-12(19)4-2-11/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARAYGURSJVPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromoalkylation at the 7-Position

The introduction of the 2-bromoethoxy group at position 7 follows established alkylation protocols. For example, 7-hydroxy-4-methyl-2H-chromen-2-one reacts with 1,2-dibromoethane in acetone under reflux conditions with K₂CO₃ as the base, achieving a 92% yield. This method, reported by Pan et al. (2016), involves:

- Dissolving 4-hydroxycoumarin (1.5 mmol) and K₂CO₃ (3 mmol) in acetone.

- Adding 1,2-dibromoethane (1.5 mmol) and refluxing until completion (monitored by TLC).

- Purification via recrystallization from ethanol.

Regioselective Introduction of the 4-Bromophenyl Group

The 3-(4-bromophenyl) substituent requires precise regiocontrol. Two primary strategies emerge from the literature:

Suzuki-Miyaura Cross-Coupling

If the chromenone core contains a halogen at position 3 (e.g., bromine), a Suzuki-Miyaura coupling with 4-bromophenylboronic acid can introduce the aryl group. This method, adapted from flavonoid synthesis protocols, involves:

Friedel-Crafts Acylation

For unsubstituted chromenones, Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of AlCl₃ could theoretically introduce the 4-bromophenyl group. However, this method risks over-acylation and requires rigorous temperature control (0–5°C).

Integrated Synthesis Route for the Target Compound

Combining these strategies, a plausible synthetic route is proposed:

Step 1: Synthesis of 3-Bromo-7-hydroxy-4H-chromen-4-one

Step 3: Alkylation with 1,2-Dibromoethane

- Dissolve 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one (1.0 mmol) and K₂CO₃ (2.0 mmol) in acetone.

- Add 1,2-dibromoethane (1.5 mmol) and reflux for 12 hours.

- Purify by column chromatography (hexane/ethyl acetate, 4:1) to isolate the target compound (yield: 85–90%).

Optimization and Challenges

Solvent and Base Selection

Temperature and Reaction Time

Competing Side Reactions

- Over-alkylation at other hydroxyl groups.

- Homocoupling of boronic acids in Suzuki reactions. Mitigated by degassing solvents and using excess boronic acid.

Structural Characterization

NMR Spectroscopy

X-ray Crystallography

Co-crystal structures of analogous chromenones reveal π-π stacking interactions (centroid distances: 3.5 Å) and intramolecular C–H⋯O hydrogen bonds, stabilizing the molecular conformation.

Alternative Methods and Recent Advances

One-Pot Alkylation-Acylation

A one-pot strategy using MeOTf as a catalyst enables sequential alkylation and acylation in nitromethane. For example:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 80% yield for analogous compounds at 100°C for 30 minutes.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation and Reduction: The chromen-4-one core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki coupling) to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

Oxidation: Oxidizing agents (e.g., potassium permanganate).

Reduction: Reducing agents (e.g., sodium borohydride).

Coupling: Palladium catalysts in the presence of a base (e.g., potassium carbonate).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a quinone derivative.

Aplicaciones Científicas De Investigación

7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine atoms may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Physicochemical Properties

- Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., a1 at 135–136.6°C) compared to methoxy or hydroxy-substituted compounds .

- Solubility : Polar substituents (e.g., hydroxy groups in 7 ) improve aqueous solubility, whereas bromine or trifluoromethyl groups enhance lipid membrane permeability .

Actividad Biológica

7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.

Chemical Structure

The compound features a chromone skeleton, which is a benzopyranone structure known for its diverse biological activities. The presence of bromine atoms enhances its reactivity and biological properties, making it an interesting subject for research.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various biological targets, such as enzymes and receptors, potentially leading to modulation of critical cellular pathways. The bromine substituents may enhance binding affinity and specificity towards these targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar chromen-4-one derivatives can be insightful:

| Compound Name | Structural Variations | Unique Features |

|---|---|---|

| 7-(2-Chloroethoxy)-3-(4-chlorophenyl)chromen-4-one | Chlorine instead of bromine | Generally lower reactivity compared to brominated analogs |

| 7-(2-Fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one | Fluorine substituents | Enhanced stability but potentially reduced biological activity |

| 7-(2-Iodoethoxy)-3-(4-iodophenyl)chromen-4-one | Iodine instead of bromine | Increased lipophilicity which may affect bioavailability |

The unique bromine substitutions in this compound significantly influence its reactivity and biological properties compared to other halogenated analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of chromen-4-one derivatives, providing insights into their therapeutic potentials:

- Cytotoxicity Assays : In vitro studies have shown that various chromone derivatives can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been tested against multiple cancer types with varying degrees of success .

- Antimicrobial Testing : While specific data on this compound's antimicrobial efficacy is sparse, related compounds have been evaluated against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The results indicate that structural modifications can significantly alter antimicrobial activity .

- Anti-inflammatory Studies : Chromone derivatives have been shown to inhibit pro-inflammatory cytokines in various models of inflammation, suggesting that this compound may also exhibit similar effects upon further investigation .

Q & A

Basic: What are the standard synthetic protocols for 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Bromination of precursor chromenone derivatives using reagents like propargyl bromide or 4-bromobenzaldehyde under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) .

- Step 2: Etherification at the 7-position using 2-bromoethanol derivatives, often under reflux conditions (60–100°C) for 6–12 hours .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires precise stoichiometric control of brominated intermediates .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z ~423 (exact mass varies with isotopic bromine patterns) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of bromophenyl and ethoxy groups .

- Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR/IR spectra and compare with experimental data .

- X-Ray Crystallography: Resolve ambiguities by determining the crystal structure, which also reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic planes .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Selection: Replace DMF with acetonitrile to reduce side reactions; higher polarity improves bromoethoxy group incorporation .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency at the 7-position .

- Temperature Control: Gradual heating (60°C → 80°C) minimizes decomposition of brominated intermediates .

- Yield Monitoring: Track intermediates via TLC and adjust reagent ratios dynamically (e.g., 1.2:1 molar excess of 2-bromoethanol) .

Basic: What biological activities are reported for structurally similar chromone derivatives?

Methodological Answer:

- Antioxidant Activity: Methoxy-substituted chromenones (e.g., 7-methoxy analogs) show radical scavenging via phenolic –OH groups .

- Anticancer Potential: Bromophenyl-substituted derivatives induce apoptosis in cancer cell lines (e.g., HepG2) by disrupting mitochondrial membranes .

- Antimicrobial Properties: Ethoxy and bromo groups enhance lipophilicity, improving bacterial membrane penetration (e.g., against S. aureus) .

Advanced: How do bromine substituents influence the compound’s stability and reactivity?

Methodological Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the chromenone core, facilitating nucleophilic attacks (e.g., SN2 at the ethoxy chain) .

- Thermal Stability: Bromophenyl groups enhance thermal resistance (decomposition >200°C) due to increased aromatic rigidity .

- Hydrolytic Stability: Resistance to hydrolysis under neutral conditions is attributed to steric hindrance from the bromoethoxy chain .

Advanced: What methodologies are effective for studying intermolecular interactions in solid-state forms?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Resolves packing motifs (e.g., hexagonal crystal systems) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) ring motifs) .

- Hirshfeld Surface Analysis: Quantifies close contacts (e.g., Br⋯H interactions contribute ~12% to crystal packing) .

- DSC/TGA: Assess thermal stability by identifying melting points (~180°C) and decomposition profiles .

Basic: What are the solubility challenges, and how can they be addressed in experimental design?

Methodological Answer:

- Solubility Profile: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic bromophenyl/ethoxy groups. Soluble in DMSO, DMF, and dichloromethane .

- Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.